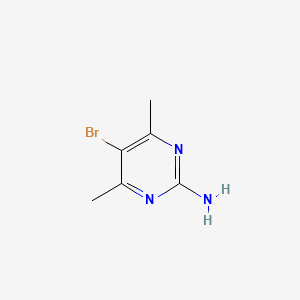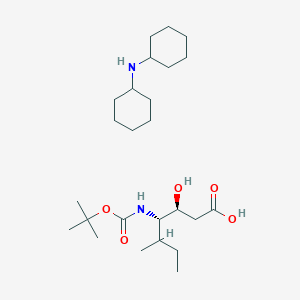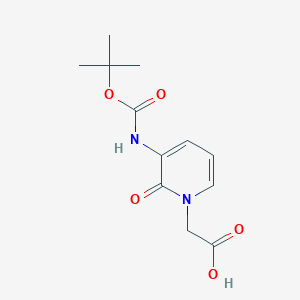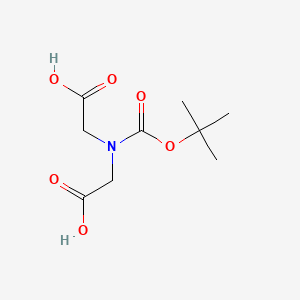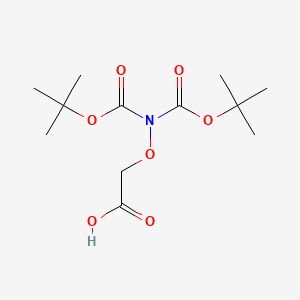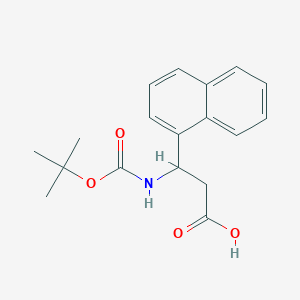
2-(2-甲基-1,3-噻唑-4-基)乙酰肼
描述
2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
科学研究应用
2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound affects multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
生化分析
Biochemical Properties
2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide, have been shown to inhibit the activity of certain enzymes involved in metabolic pathways . These interactions can lead to changes in the biochemical pathways, affecting the overall metabolic flux and metabolite levels within the cell .
Cellular Effects
The effects of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole derivatives can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide may affect the expression of genes involved in these processes, further influencing cellular behavior .
Molecular Mechanism
The molecular mechanism of action of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, thiazole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that thiazole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, the long-term exposure to 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide may result in adaptive cellular responses, altering its initial effects .
Dosage Effects in Animal Models
The effects of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, thiazole derivatives have been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting energy production and cellular metabolism . Additionally, 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide may interact with cofactors, such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide may localize to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of this compound within tissues can also influence its overall activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is essential for its activity and function . This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, thiazole derivatives have been shown to localize to the mitochondria, where they can influence energy production and apoptosis . Additionally, 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide may interact with other subcellular structures, such as the endoplasmic reticulum or Golgi apparatus, affecting protein synthesis and trafficking .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide typically involves the reaction of 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods: Industrial production of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
相似化合物的比较
2-(2-Methyl-1,3-thiazol-4-yl)acetic acid: A precursor in the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide.
2-(2-Methyl-1,3-thiazol-4-yl)acetate: An ester derivative with similar chemical properties.
2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazone: A hydrazone derivative with potential biological activities.
Uniqueness: 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-4-8-5(3-11-4)2-6(10)9-7/h3H,2,7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJALHUEWYOORP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366159 | |
| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496057-29-5 | |
| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










